![molecular formula C18H17N3 B14638501 N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline CAS No. 52688-64-9](/img/structure/B14638501.png)
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is a complex organic compound that belongs to the class of Schiff bases. This compound is characterized by the presence of a quinoline ring system and a dimethylamino group attached to an aniline moiety. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; ethanol or tetrahydrofuran as solvents; room temperature to reflux conditions.
Substitution: Halides, alkoxides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and luminescent properties.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-{(E)-[(quinolin-2-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-3-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-5-yl)methylidene]amino}aniline
Uniqueness
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is unique due to its specific quinoline substitution pattern, which influences its electronic properties and reactivity. This unique structure allows for distinct interactions with biological targets and metal ions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
52688-64-9 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-(quinolin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)16-9-7-15(8-10-16)20-13-14-11-12-19-18-6-4-3-5-17(14)18/h3-13H,1-2H3 |
InChIキー |
SEVZKLHYHFVPPR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


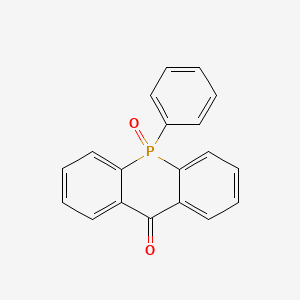
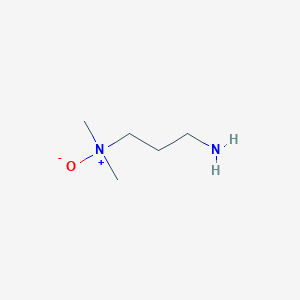
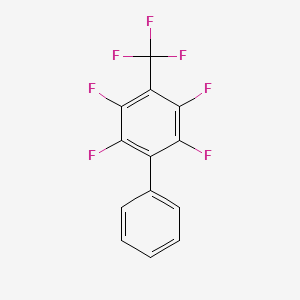
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
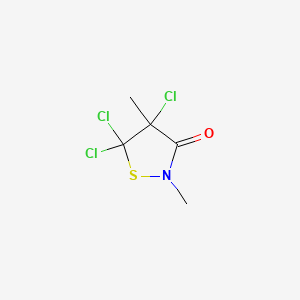
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
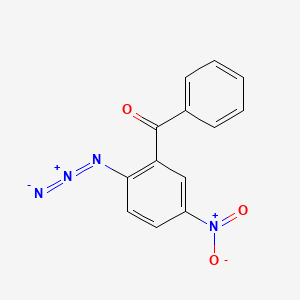
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
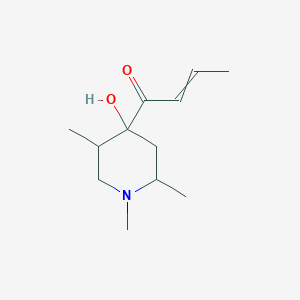
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
